(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
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Overview
Description
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the diastereoselective total synthesis of piperidine alkaloids, which includes key steps such as ring opening of α-aminobutyrolactone, subsequent 1,3-diketone synthesis, and heteroannulation via cascade reactions involving debenzylation, intramolecular cyclization, and imine reduction under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of flow microreactors for efficient and sustainable synthesis. These methods allow for the direct introduction of functional groups into the piperidine ring, enhancing the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert ketones or aldehydes into alcohols.
Substitution: Involves the replacement of one functional group with another, commonly using halohydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include chiral aldehydes, Lewis acids like ZnCl₂, and halohydrocarbons. Reaction conditions often involve controlled temperatures and the use of specific solvents to ensure high enantioselectivity and yield .
Major Products
The major products formed from these reactions are typically α,α-disubstituted α-amino acids, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Mechanism of Action
The mechanism of action of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, modulating their activity. This selective binding is crucial for its biological effects, including inhibition of specific enzymes or activation of receptor pathways .
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-5-Hydroxyhomopipecolic acid
- (2R,5R,8R)-5-Hydroxysedamine
- cis-2-Carboxymethyl-5-hydroxypiperidine
Uniqueness
What sets (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
(2R,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHYCCWEJZJLHW-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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